molecular formula C10H15N3S B1399979 6-(Tert-butylsulfanyl)pyridine-2-carboximidamide CAS No. 1341342-71-9

6-(Tert-butylsulfanyl)pyridine-2-carboximidamide

Cat. No.: B1399979
CAS No.: 1341342-71-9
M. Wt: 209.31 g/mol
InChI Key: WMZDCYOZVXCRNL-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfanyl)pyridine-2-carboximidamide is an organic compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol This compound is characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group at the 6-position and a carboximidamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfanyl)pyridine-2-carboximidamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Tert-butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a tert-butylthiol can react with a halogenated pyridine derivative under basic conditions to form the desired product.

    Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the corresponding nitrile with ammonia or an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfanyl)pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboximidamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

6-(Tert-butylsulfanyl)pyridine-2-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfanyl)pyridine-2-carboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylsulfanyl)pyridine-2-carboximidamide: Similar structure but with a methylsulfanyl group instead of a tert-butylsulfanyl group.

    6-(Ethylsulfanyl)pyridine-2-carboximidamide: Similar structure but with an ethylsulfanyl group instead of a tert-butylsulfanyl group.

    6-(Propylsulfanyl)pyridine-2-carboximidamide: Similar structure but with a propylsulfanyl group instead of a tert-butylsulfanyl group.

Uniqueness

6-(Tert-butylsulfanyl)pyridine-2-carboximidamide is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with smaller alkylsulfanyl groups .

Properties

IUPAC Name

6-tert-butylsulfanylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZDCYOZVXCRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC(=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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